Amino-PEG4-bis-PEG3-methyltetrazine

Catalog No.
S15679015
CAS No.
M.F
C58H90N14O17
M. Wt
1255.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amino-PEG4-bis-PEG3-methyltetrazine

Product Name

Amino-PEG4-bis-PEG3-methyltetrazine

IUPAC Name

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide

Molecular Formula

C58H90N14O17

Molecular Weight

1255.4 g/mol

InChI

InChI=1S/C58H90N14O17/c1-45-65-69-57(70-66-45)49-7-3-47(4-8-49)41-55(76)62-17-25-82-31-37-86-35-29-80-23-15-60-52(73)11-20-88-43-51(64-54(75)13-19-78-27-33-84-39-40-85-34-28-79-22-14-59)44-89-21-12-53(74)61-16-24-81-30-36-87-38-32-83-26-18-63-56(77)42-48-5-9-50(10-6-48)58-71-67-46(2)68-72-58/h3-10,51H,11-44,59H2,1-2H3,(H,60,73)(H,61,74)(H,62,76)(H,63,77)(H,64,75)

InChI Key

HYIIXWYUCXWURT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CC3=CC=C(C=C3)C4=NN=C(N=N4)C)NC(=O)CCOCCOCCOCCOCCN

Amino-PEG4-bis-PEG3-methyltetrazine is a specialized chemical compound designed for use in bioorthogonal reactions, particularly in the field of click chemistry. It features a unique structure that includes two methyltetrazine moieties and a primary amine group, enabling it to participate in inverse electron demand Diels-Alder cycloaddition reactions. The compound has a molecular formula of C58H90N14O17 and a molecular weight of 1255.42 g/mol, existing as a red oil with a purity exceeding 90% . Its solubility in solvents such as dichloromethane, tetrahydrofuran, acetonitrile, dimethylformamide, and dimethyl sulfoxide enhances its utility in various chemical environments .

The primary reaction mechanism for Amino-PEG4-bis-PEG3-methyltetrazine is the inverse electron demand Diels-Alder reaction. This reaction occurs between the tetrazine groups and strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene, resulting in stable dihydropyridazine linkages. This reaction is characterized by its extremely fast kinetics and high selectivity, allowing for effective conjugation of biopolymers even in complex biological systems .

Amino-PEG4-bis-PEG3-methyltetrazine exhibits significant biological compatibility due to its bioorthogonal nature, allowing it to react selectively with its partners without interference from other functional groups present in biological samples. This property enables its application in various biological contexts, including fluorescent imaging, drug delivery systems, and radionuclide therapies . The compound's ability to operate under mild conditions without requiring additional catalysts further enhances its attractiveness for biological applications .

The synthesis of Amino-PEG4-bis-PEG3-methyltetrazine typically involves several steps:

  • Formation of the PEG Linker: Starting from commercially available polyethylene glycol derivatives.
  • Introduction of Methyltetrazine Moieties: This step involves coupling reactions that attach methyltetrazine groups to the PEG backbone.
  • Purification: The final product is purified to achieve the desired purity level, often using techniques like precipitation or chromatography.

These methods ensure that the final product retains its functional properties necessary for click chemistry applications .

Amino-PEG4-bis-PEG3-methyltetrazine finds diverse applications in:

  • Fluorescent Imaging: Used for labeling biomolecules in live cells.
  • Drug Delivery: Serves as a linker in antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents.
  • PET and SPECT Imaging: Facilitates the tracking of biological processes in vivo.
  • Radionuclide Therapy: Utilized in targeted therapy approaches where precise localization is crucial .

Studies involving Amino-PEG4-bis-PEG3-methyltetrazine focus on its interactions with strained alkenes and other bioorthogonal partners. These studies demonstrate that the compound can efficiently form stable linkages under physiological conditions, making it suitable for applications where rapid and selective conjugation is essential. The kinetics of these interactions are significantly faster than traditional methods, allowing for real-time monitoring of biological processes .

Amino-PEG4-bis-PEG3-methyltetrazine shares similarities with several other compounds used in click chemistry and bioconjugation. Key comparisons include:

Compound NameStructure FeaturesUnique Properties
Methyltetrazine-PEG3-AzideContains azide groupSuitable for strain-promoted azide-alkyne cycloaddition
Amino-PEG3-MethyltetrazineSingle methyltetrazine moietySimpler structure; less versatile than bis-tetrazine
TCO (Trans-Cyclooctene)Strained alkeneCommonly used partner for tetrazine reactions

Amino-PEG4-bis-PEG3-methyltetrazine's dual methyltetrazine groups provide enhanced reactivity compared to single tetrazine compounds, making it particularly effective for complex bioconjugation tasks where multiple interactions are required .

XLogP3

-5.4

Hydrogen Bond Acceptor Count

26

Hydrogen Bond Donor Count

6

Exact Mass

1254.66083746 g/mol

Monoisotopic Mass

1254.66083746 g/mol

Heavy Atom Count

89

Dates

Last modified: 08-15-2024

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